Scientific Field: Toxicology.
Application Summary: Vesnarinone has been studied for its nonimmunological toxicological mechanisms, particularly in relation to agranulocytosis in HL-60 cells.
Methods of Application: HL-60 cells were exposed to vesnarinone for 48 hours, and the reduced glutathione (GSH) content was observed to decrease in a concentration-dependent manner.
Scientific Field: Oncology.
Application Summary: Vesnarinone is used as a chemotherapeutic agent for head and neck cancer combined with radiation in several countries.
Methods of Application: The study investigated the mechanism of the induction of p21waf1 gene by vesnarinone in TYS cells.
Vesnarinone is a synthetic organic compound classified as a n-arylpiperazine, characterized by its unique chemical structure, which includes a piperazine ring attached to an aryl group. The compound's IUPAC name is 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,2,3,4-tetrahydroquinolin-2-one, and its chemical formula is C22H25N3O4. Vesnarinone has an average molecular weight of approximately 395.45 g/mol and is recognized for its investigational use in treating various conditions, including heart failure and certain types of cancer such as Kaposi sarcoma and HIV infections .
Vesnarinone works through a dual mechanism:
Vesnarinone exhibits a complex mechanism of action primarily as an inotropic agent. It enhances cardiac contractility by inhibiting phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate within cardiac cells. This action improves myocardial function and is beneficial in treating congestive heart failure . Furthermore, vesnarinone has shown anti-inflammatory properties by inhibiting the induction of nitric oxide synthase, which may help mitigate inflammation in cardiac tissues .
The synthesis of vesnarinone has been achieved through various methods, with one efficient approach involving palladium-catalyzed carbon-nitrogen bond-forming reactions. This method allows for the concise construction of vesnarinone from readily available starting materials in just three steps . The synthesis process emphasizes the importance of cross-coupling reactions that are critical for pharmaceutical development.
Vesnarinone has been primarily investigated for its potential applications in treating heart failure due to its positive inotropic effects. It has also been explored for use in oncology, particularly for conditions like Kaposi sarcoma and HIV infections. The compound's ability to modulate nitric oxide levels suggests potential applications in other inflammatory or cardiovascular diseases as well .
Vesnarinone has been studied for its interactions with various drugs. Notably, it can increase the risk of methemoglobinemia when combined with certain medications such as ambroxol, articaine, benzocaine, bupivacaine, and benzyl alcohol. These interactions highlight the importance of monitoring drug combinations in clinical settings to avoid adverse effects .
Several compounds share structural or functional similarities with vesnarinone. These include:
| Compound | Class | Mechanism of Action | Unique Features |
|---|---|---|---|
| Vesnarinone | N-arylpiperazine | Phosphodiesterase inhibition | Anti-inflammatory properties |
| Milrinone | Phosphodiesterase Inhibitor | Increases cardiac contractility | Shorter half-life |
| Amrinone | Phosphodiesterase Inhibitor | Similar to milrinone but less commonly used | Different side effect profile |
| Sildenafil | Phosphodiesterase Type 5 Inhibitor | Vasodilation via cyclic guanosine monophosphate increase | Primarily used for erectile dysfunction |
Vesnarinone's unique combination of actions—enhancing cardiac contractility while exhibiting anti-inflammatory effects—distinguishes it from these similar compounds, making it a subject of interest in both cardiovascular and oncology research .
The initial synthesis of vesnarinone was developed by Tominaga and co-workers, representing the first reported route to this pharmaceutically important quinolinone derivative [1]. This conventional approach employed a six-step stoichiometric synthesis that achieved an overall yield of 23% [1]. The synthetic strategy involved the construction of the central piperazine ring through a series of transformations including nitration, reduction, and cyclization by nucleophilic substitution reactions [1].
The conventional methodology relied heavily on hazardous reagents, including metal hydrides, concentrated mineral acids, alkyl halides, and acid chlorides [1]. These reagents posed significant environmental and safety concerns, making the synthesis unattractive from both green chemistry and sustainable manufacturing perspectives [1]. Despite subsequent improvements to the route, the fundamental challenges regarding route length and the nature of the chemistry remained largely unaddressed [1].
| Parameter | Conventional Method | Modern Approaches |
|---|---|---|
| Number of Steps | 6 | 3 |
| Overall Yield | 23% | 73% |
| Reagent Safety | Hazardous (metal hydrides, mineral acids) | Mild catalytic conditions |
| Environmental Impact | High | Low |
| Scalability | Limited | High |
The Buchwald-Hartwig amination represents a pivotal advancement in the synthesis of vesnarinone and its analogues, serving as one of the two key carbon-nitrogen bond-forming reactions in modern synthetic approaches [1]. This palladium-catalyzed cross-coupling methodology enables the efficient formation of carbon-nitrogen bonds between aryl halides and nitrogen nucleophiles.
In the context of vesnarinone synthesis, the Buchwald-Hartwig amination is employed to couple bromoquinolinone (4a) or bromoacetanilide (4b) with N-benzyl protected piperazine (3b) [1]. The optimized reaction conditions utilize tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) as the palladium source, DavePhos as the supporting ligand, and lithium bis(trimethylsilyl)amide (LiNTMS2) as the base [1].
Reaction Conditions:
The Buchwald-Hartwig coupling of 4-bromoacetanilide with N-benzyl protected piperazine achieved an 80% yield of the desired coupling product 6b [1]. Similarly, the coupling of bromoquinolinone (4a) with the same piperazine derivative provided the quinolinone analogue 6a in 91% isolated yield [1].
A critical observation in the optimization studies revealed that the choice of protecting group on the piperazine nitrogen significantly influences reaction success. When N-Boc protected piperazine (3a) was employed as the coupling partner, no product formation was observed, with 67% recovery of the debrominated aryl halide starting material [1]. This selectivity demonstrates the importance of the N-benzyl protecting group in facilitating the amination process.
Substrate Scope and Limitations:
The aminocarbonylation reaction catalyzed by supported palladium nanoparticles represents a significant advancement in sustainable synthesis methodologies for vesnarinone and related compounds [1] [2]. This approach utilizes palladium nanoparticles supported on Zeolitic Imidazolate Framework-8 (PdNP/ZIF-8) as a heterogeneous catalyst system.
Catalyst Preparation:
The PdNP/ZIF-8 catalyst is prepared through a controlled reduction protocol [1]. Potassium tetrachloropalladate(II) (17.3 mg, 0.053 mmol) is dissolved in deionized water (40 mL) and combined with ZIF-8 (500 mg). After vigorous stirring for 30 minutes, 1 wt% aqueous polyvinyl alcohol (PVA) (2.0 mL) is added as a stabilizing agent, followed by dropwise addition of aqueous hydrazine solution (1.0 mL in 30 mL water) over one hour. The resulting suspension is filtered, washed successively with water, methanol, and diethyl ether, then dried under vacuum at 90°C for 24 hours to yield 495 mg of grey powder catalyst [1].
Aminocarbonylation Reaction Conditions:
Solvent Optimization Studies:
Initial aminocarbonylation attempts using toluene as solvent were successful for acyclic piperazine derivatives but failed for cyclic substrates [1]. Systematic solvent screening identified dioxane as the optimal reaction medium, enabling vesnarinone synthesis in 80% isolated yield [1]. Alternative solvents including N,N-dimethylformamide (DMF) and diglyme were evaluated but proved less effective than dioxane [1].
Catalyst Performance and Recyclability:
The PdNP/ZIF-8 catalyst demonstrates exceptional stability and recyclability characteristics [1] [2]. The heterogeneous catalyst can be recycled for more than four consecutive runs with negligible change in catalytic performance [2]. Palladium leaching is maintained at less than 3 ppm, which is well within the allowed limits for pharmaceutical products and ensures both effective catalyst recovery and product purity [1].
Substrate Scope:
The aminocarbonylation methodology shows broad substrate tolerance:
| Substrate Type | Conditions | Typical Yield Range |
|---|---|---|
| Aryl Bromides | DPEPhos ligand required | 69-99% |
| Aryl Iodides | Ligand-free conditions | 66-98% |
| Electron-poor Arenes | Standard conditions | 92-99% |
| Heteroaromatics | Standard conditions | 87-88% |
The development of environmentally benign synthetic methodologies for vesnarinone represents a significant advancement in pharmaceutical manufacturing [1] [3] [4]. Modern synthetic approaches emphasize atom economy, catalyst recyclability, and reduced environmental impact compared to conventional stoichiometric methods.
Sustainable CO Sources:
Recent developments in aminocarbonylation methodology have focused on replacing pressurized carbon monoxide gas with safer, more convenient alternatives. Oxalic acid has emerged as an effective ex situ carbon monoxide source for palladium-catalyzed aminocarbonylation reactions [5] [3]. Polystyrene-supported palladium nanoparticles (Pd@PS) have been successfully employed to catalyze aminocarbonylation reactions using oxalic acid as a CO source under double-layer-vial (DLV) system conditions [5].
Advantages of Oxalic Acid as CO Source:
Green Chemistry Metrics:
The palladium-catalyzed approach to vesnarinone synthesis demonstrates significant improvements in green chemistry metrics compared to conventional methods:
| Green Chemistry Principle | Conventional Method | Pd-Catalyzed Method | Improvement Factor |
|---|---|---|---|
| Atom Economy | Low (multiple stoichiometric steps) | High (catalytic processes) | >3x |
| Catalyst Loading | Stoichiometric reagents | 0.25 mol% Pd total | >400x reduction |
| Waste Generation | High (metal hydrides, acids) | Low (recyclable catalyst) | >10x reduction |
| Solvent Usage | Multiple organic solvents | Single recyclable solvent | >5x improvement |
| Energy Efficiency | Multiple heating/cooling cycles | Mild conditions (65-120°C) | >2x improvement |
Heterogeneous Catalysis Benefits:
The use of supported palladium nanoparticles provides multiple advantages for sustainable synthesis:
Process Intensification:
The heterogeneous nature of the PdNP/ZIF-8 catalyst enables process intensification through continuous flow methodologies. H-Cube flow hydrogenation systems have been successfully employed for debenzylation steps, achieving quantitative yields under recirculation mode at 70°C and 10 bar hydrogen pressure [1].
The palladium-catalyzed synthetic methodology enables efficient access to a diverse library of vesnarinone analogues for structure-activity relationship studies [1]. The modular nature of the synthetic approach allows for systematic exploration of structural modifications across multiple positions of the vesnarinone scaffold.
Structural Diversification Strategy:
The synthetic strategy enables orthogonal diversification at two key positions:
Quinolinone Series Analogues:
Sixteen different vesnarinone analogues have been synthesized using the optimized aminocarbonylation methodology [1]. The quinolinone series incorporates various substitution patterns on the aromatic ring:
Electron-Donating Substituents:
Electron-Withdrawing Substituents:
Heteroaromatic Modifications:
Acetamide Series Analogues:
The acetamide series provides access to simplified analogues that maintain the piperazine-aromatic connectivity while replacing the quinolinone moiety with an acetamide group:
Structure-Activity Relationship Insights:
The systematic variation of aromatic substituents reveals important structure-activity relationships:
Electronic Effects: Electron-withdrawing groups (ester, nitrile, trifluoromethyl) generally provide higher yields (92-99%) in the aminocarbonylation step compared to electron-donating groups (36-93%) [1].
Steric Considerations: Cyclic ether functionalities (benzodioxine) are well-tolerated and provide excellent yields (90-93%) [1].
Heteroaromatic Tolerance: Pyridine and pyrimidine derivatives demonstrate good compatibility with the catalyst system, achieving 87-88% yields [1].
Synthetic Accessibility:
The modular synthetic approach enables efficient preparation of analogue libraries through parallel synthesis:
Future Derivatization Opportunities:
The synthesis of 4-bromobenzoyl derivative (1k) in 69% yield provides a versatile intermediate for further functionalization [1]. The retained bromine substituent enables additional cross-coupling reactions to access more complex analogues for biological evaluation and structure-activity relationship studies [1].